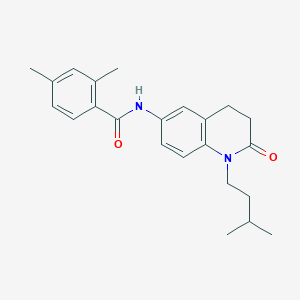

![molecular formula C13H11N3 B2961947 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 186956-64-9](/img/structure/B2961947.png)

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions. For example, the formation of 6,7-diarylpyrazolo[1,5-a]pyrimidine involves the addition of MeONa as a base for the condensation of 7-isopropoxyisoflavone and 3-aminopyrazole in methanol under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Material Science

These compounds have been a major focus of research related to material science and biological interactions over the past decades . They have been proposed for a plethora of applications by exploiting the beneficial properties of such materials that can raise our standard of living .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines have been used in the development of organic light-emitting devices . Their significant photophysical properties make them suitable for this application .

Bio-Macromolecular Interactions

These compounds have been used to study bio-macromolecular interactions . Their structural diversity and the presence of heteroatoms (B, N, O or S) make them potential chelating agents for ions .

Ionic or Molecular Sensing

Pyrazolo[1,5-a]pyrimidines have been used for ionic or molecular sensing . Their heterocyclic nature and the presence of heteroatoms allow them to interact with various ions, making them suitable for this application .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a high impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties and have shown potential as antitumor scaffolds .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets in a way that leads to significant changes in cellular processes .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to these processes.

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antitumor scaffolds , suggesting that they may have significant effects at the molecular and cellular levels.

Safety and Hazards

While specific safety and hazard information for “2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine” was not found, related compounds have been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have been the focus of recent research due to their potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic routes and applications for these compounds, as well as the design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-10-9-13-14-8-7-12(16(13)15-10)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIKHLUZOBPXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)

![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)

![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)